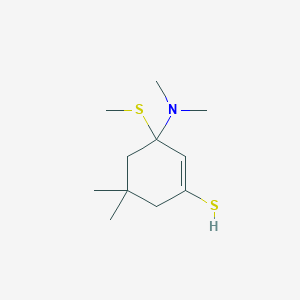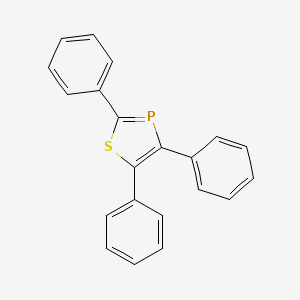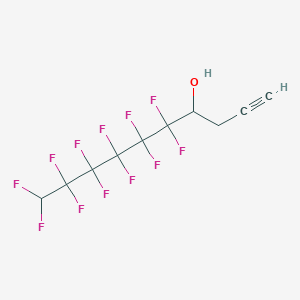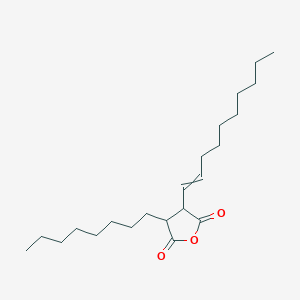![molecular formula C21H37NS2Sn B14305226 N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine CAS No. 114026-53-8](/img/structure/B14305226.png)
N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine is an organosulfur compound that features a unique combination of benzyl, methyl, and stannyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine typically involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with tributylstannyl chloride and sulfur to yield the desired compound. The reaction conditions often include the use of solvents such as chloroform or ethyl acetate and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The stannyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of halogenating agents or alkylating agents under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and catalysts.
作用機序
The mechanism of action of N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine involves its interaction with molecular targets through its sulfanylidene and stannyl groups These interactions can lead to the formation of reactive intermediates that participate in various chemical transformations
類似化合物との比較
Similar Compounds
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine: This compound features a trimethylsilyl group instead of a stannyl group and is used in similar organic synthesis applications.
N-(Trimethylsilylmethyl)benzylamine: Another similar compound with a trimethylsilyl group, used as a reagent in organic synthesis.
Uniqueness
N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine is unique due to the presence of the stannyl group, which imparts distinct reactivity and properties compared to its silicon-containing analogs. The stannyl group enhances the compound’s ability to participate in specific chemical reactions, making it valuable in the synthesis of complex molecules and materials.
特性
CAS番号 |
114026-53-8 |
|---|---|
分子式 |
C21H37NS2Sn |
分子量 |
486.4 g/mol |
IUPAC名 |
tributylstannyl N-benzyl-N-methylcarbamodithioate |
InChI |
InChI=1S/C9H11NS2.3C4H9.Sn/c1-10(9(11)12)7-8-5-3-2-4-6-8;3*1-3-4-2;/h2-6H,7H2,1H3,(H,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
PUSLZJORIAHUTK-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)SC(=S)N(C)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


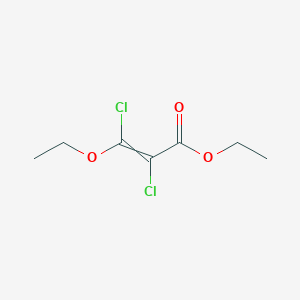
![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)
![Chloro[2,3,4-trimethoxy-6-(methoxycarbonyl)phenyl]mercury](/img/structure/B14305156.png)
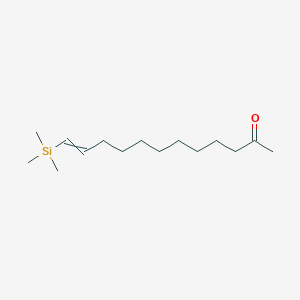

![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)
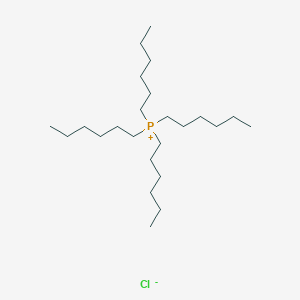
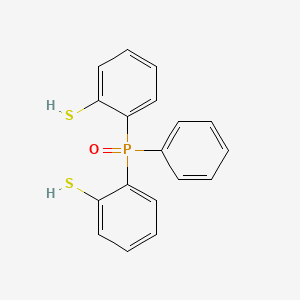
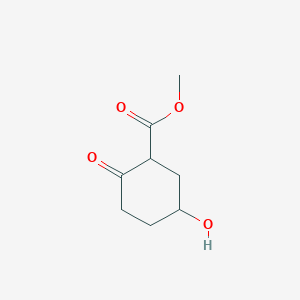
![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
